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molecular formula C19H21NO3 B8784605 N,N-diethyl-4-(3-methoxybenzoyl)benzamide

N,N-diethyl-4-(3-methoxybenzoyl)benzamide

Cat. No. B8784605
M. Wt: 311.4 g/mol
InChI Key: LKOCYWSAICHMPZ-UHFFFAOYSA-N
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Patent
US08609659B2

Procedure details

A mixture of 0.23 grams of acid (3.1b), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 equivalents with respect to the acid) and 1-hydroxy benzotriazol hydrate (1.2 equivalents) in anhydrous CH2Cl2 (2 ml) is stirred at room temperature for 30 minutes. A solution of diethylamine (1.5 equivalents) in anhydrous CH2Cl2 (8 ml) is then dropwise added. The obtained mixture is stirred at room temperature for 14 hours and washed in a first step with saturated aqueous sodium bicarbonate and in a second step with water. The organic phase is dehydrated with sodium sulphate, filtered and evaporated under vacuum. The residue that is recovered is purified by flash chromatography (ligroin/ethyl acetate 1/1 v/v). N,N-diethyl-4-(3′-methoxybenzoyl)benzamide (3.1c) is obtained. Yield: 98%. IR (nujol) (λ=cm−1) 1690 (C═O); 1H-NMR (CDCl3) δ 1.00-1.38 (m, 6H); 3.20-3.38 (m, 2H); 3.50-3.70 (m, 2H); 3.86 (s, 3H); 7.10-7.40 (m, 4H); 7.48 (d, 2H, J=8.4 Hz); 7.84 (d, 2H, J=8.4 Hz). Anal. calc. for C19H21NO3: C, 73.29; H, 6.80; N, 4.50. Found: C, 73.11; H, 6.78; N, 4.49.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:19]=1)[C:6]([C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[CH:10][CH:9]=1)=[O:7].C(N=C=NCCCN(C)C)C.O.ON1C2C=CC=CC=2N=N1.[CH2:42]([NH:44][CH2:45][CH3:46])[CH3:43]>C(Cl)Cl>[CH2:42]([N:44]([CH2:45][CH3:46])[C:12](=[O:14])[C:11]1[CH:10]=[CH:9][C:8]([C:6](=[O:7])[C:5]2[CH:17]=[CH:18][CH:19]=[C:3]([O:2][CH3:1])[CH:4]=2)=[CH:16][CH:15]=1)[CH3:43] |f:2.3|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC=C(C(=O)O)C=C2)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The obtained mixture is stirred at room temperature for 14 hours
Duration
14 h
WASH
Type
WASH
Details
washed in a first step with saturated aqueous sodium bicarbonate and in a second step with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue that is recovered
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (ligroin/ethyl acetate 1/1 v/v)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(C(C1=CC=C(C=C1)C(C1=CC(=CC=C1)OC)=O)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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